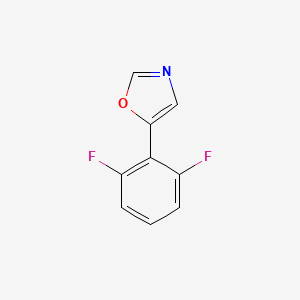amino}propanoic acid CAS No. 948884-31-9](/img/structure/B6353493.png)
3-{[(t-Butoxy)carbonyl](2-methylpropyl)amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure analysis of “3-{(t-Butoxy)carbonylamino}propanoic acid” is not available in the current resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-{(t-Butoxy)carbonylamino}propanoic acid” are not available in the current resources .Mechanism of Action
The mechanism of action of 3-{[(t-Butoxy)carbonyl](2-methylpropyl)amino}propanoic acid 2-methyl-3-aminopropanoic acid is not yet fully understood. However, it is believed that the compound acts as a proton acceptor, which helps to stabilize the transition state of the reaction and thus increases the rate of reaction. It is also believed to act as a catalyst for the hydrolysis of the tert-butyl isocyanate and 2-methylpropionic acid.
Biochemical and Physiological Effects
Tert-Butyl 2-methyl-3-aminopropanoic acid has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antifungal properties. It has also been shown to have an effect on the metabolism of drugs, as it can increase their solubility and bioavailability. In addition, it has been shown to have an effect on the immune system, as it can increase the production of cytokines, which are important for the body’s immune response.
Advantages and Limitations for Lab Experiments
Tert-Butyl 2-methyl-3-aminopropanoic acid has a number of advantages and limitations for lab experiments. One of the main advantages is that it is a relatively inexpensive compound and is easy to obtain. In addition, it is soluble in organic solvents, which makes it easy to use in experiments. However, it is important to note that the compound is corrosive and can cause skin and eye irritation if not handled properly.
Future Directions
There are a number of potential future directions for research involving 3-{[(t-Butoxy)carbonyl](2-methylpropyl)amino}propanoic acid 2-methyl-3-aminopropanoic acid. One potential direction is to further study its biochemical and physiological effects, such as its effects on the immune system and metabolism of drugs. Another potential direction is to study its use as a catalyst for the synthesis of polymers. In addition, further research could be done on its potential applications in the development of new pharmaceuticals. Finally, further research could be done on the mechanism of action of the compound and its potential interactions with other compounds.
Synthesis Methods
Tert-Butyl 2-methyl-3-aminopropanoate can be synthesized through a two-step process. The first step involves the condensation of tert-butyl isocyanate and 2-methylpropionic acid to form tert-butyl 2-methyl-3-aminopropanoate. This reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine. The second step involves the hydrolysis of the tert-butyl 2-methyl-3-aminopropanoate to form 3-{[(t-Butoxy)carbonyl](2-methylpropyl)amino}propanoic acid 2-methyl-3-aminopropanoic acid. This reaction is carried out in the presence of a strong acid, such as hydrochloric acid.
Scientific Research Applications
Tert-Butyl 2-methyl-3-aminopropanoic acid has a variety of applications in scientific research. It is used in the synthesis of pharmaceuticals, such as antifungal and anti-inflammatory agents. It is also used in the development of new catalysts, such as the catalysts used in the synthesis of polymers. In addition, it is used in the study of biochemical and physiological effects, such as the effects of drugs on the body.
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl-(2-methylpropyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-9(2)8-13(7-6-10(14)15)11(16)17-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFBRAFGPHSCUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CCC(=O)O)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Butan-2-yl)[(t-butoxy)carbonyl]amino]propanoic acid](/img/structure/B6353439.png)

![4-(3-Methoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353455.png)
![4-(3-Chlorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353456.png)
![4-(2,4-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353462.png)
![4-(2,4-Difluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6353468.png)
amino}propanoic acid](/img/structure/B6353489.png)
![3-{[(t-Butoxy)carbonyl][2-(morpholin-4-yl)ethyl]amino}propanoic acid](/img/structure/B6353497.png)
![3-{[(t-Butoxy)carbonyl][(oxolan-2-yl)methyl]amino}propanoic acid](/img/structure/B6353505.png)
amino}propanoic acid](/img/structure/B6353506.png)
amino}propanoic acid](/img/structure/B6353509.png)
amino}propanoic acid](/img/structure/B6353514.png)